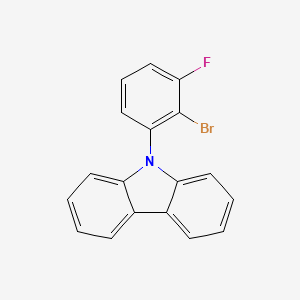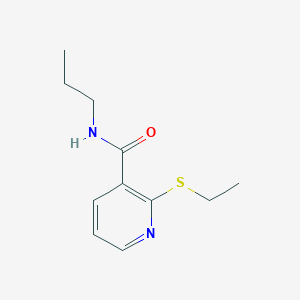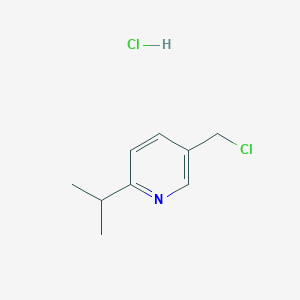
5-(Chloromethyl)-2-isopropylpyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chloromethyl)-2-isopropylpyridine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloromethyl group at the 5-position and an isopropyl group at the 2-position of the pyridine ring The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-isopropylpyridine hydrochloride typically involves the chloromethylation of 2-isopropylpyridine. One common method includes the reaction of 2-isopropylpyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds as follows: [ \text{2-isopropylpyridine} + \text{CH}_2\text{O} + \text{HCl} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-(Chloromethyl)-2-isopropylpyridine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 2-isopropyl-5-methylpyridine.
Aplicaciones Científicas De Investigación
5-(Chloromethyl)-2-isopropylpyridine hydrochloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of pharmaceutical agents, particularly those targeting the central nervous system.
Biological Studies: Utilized in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active pyridine derivatives.
Industrial Applications: Employed in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-(Chloromethyl)-2-isopropylpyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The isopropyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloromethylpyridine: Lacks the isopropyl group, making it less lipophilic.
2-Isopropylpyridine: Lacks the chloromethyl group, reducing its reactivity in nucleophilic substitution reactions.
5-Methyl-2-isopropylpyridine: Similar structure but with a methyl group instead of a chloromethyl group, affecting its chemical reactivity.
Uniqueness
5-(Chloromethyl)-2-isopropylpyridine hydrochloride is unique due to the combination of the chloromethyl and isopropyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C9H13Cl2N |
|---|---|
Peso molecular |
206.11 g/mol |
Nombre IUPAC |
5-(chloromethyl)-2-propan-2-ylpyridine;hydrochloride |
InChI |
InChI=1S/C9H12ClN.ClH/c1-7(2)9-4-3-8(5-10)6-11-9;/h3-4,6-7H,5H2,1-2H3;1H |
Clave InChI |
XCVVBCCGNFCEDP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC=C(C=C1)CCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


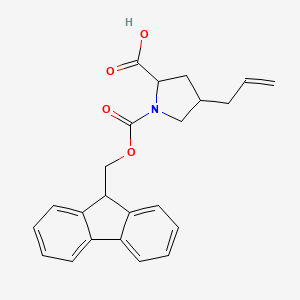
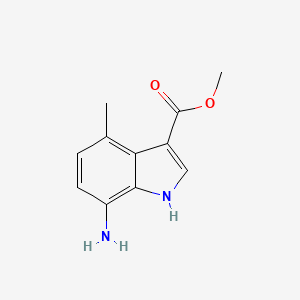
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12504914.png)
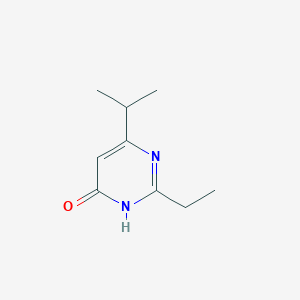
![4,7-Dichloro-3-[(4-methylphenyl)sulfonyl]quinoline](/img/structure/B12504920.png)

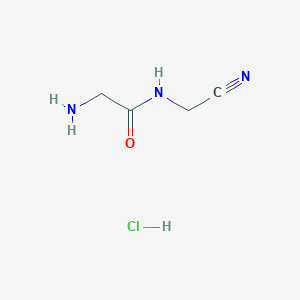
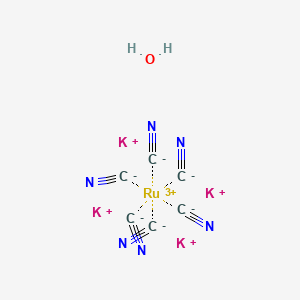

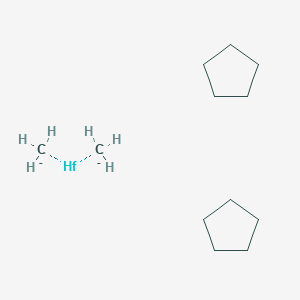
![Benzenesulfonamide, N-[(2-methoxyphenyl)methylene]-4-methyl-](/img/structure/B12504959.png)
